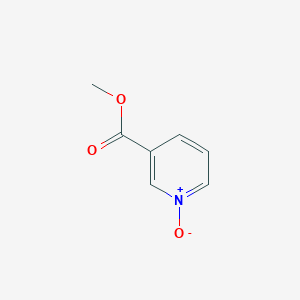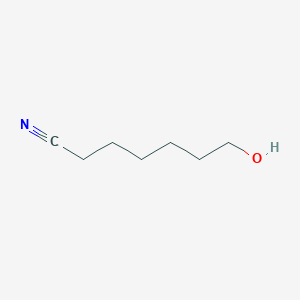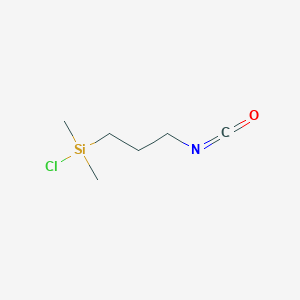
Methyl nicotinate 1-oxide
Descripción general
Descripción
Methyl nicotinate 1-oxide, a derivative of nicotinamide, is a compound of interest in various fields of research. It is a metabolite of nicotinamide and has been identified in murine plasma as a major nicotinamide metabolite, although its presence and significance in humans are less clear . Methyl nicotinate itself is a methyl ester of nicotinic acid, a form of vitamin B3 or niacin, and has been studied for its potential therapeutic effects, including antinociceptive activity .
Synthesis Analysis
The synthesis of methyl nicotinate involves the esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid. The reaction is followed by extraction into an organic solvent, neutralization, and purification through column chromatography. The purity of the product is confirmed by thin-layer chromatography, and its structure is verified by NMR and mass spectroscopy . Although the specific synthesis of methyl nicotinate 1-oxide is not detailed in the provided papers, the methodologies for synthesizing related compounds could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined using techniques like XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy . These methods are essential for confirming the structure of synthesized compounds and could be applied to methyl nicotinate 1-oxide to ascertain its molecular configuration.
Chemical Reactions Analysis
Methyl nicotinate is known to undergo various chemical reactions, including esterification and possibly oxidation to form the N-oxide derivative. The antinociceptive activity of methyl nicotinate suggests that it may interact with biological systems, potentially undergoing metabolic transformations . The specific chemical reactions involving methyl nicotinate 1-oxide are not described in the provided papers, but its formation as a metabolite implies that it participates in metabolic pathways.
Physical and Chemical Properties Analysis
The physical properties of methyl nicotinate, such as its melting point and appearance as a white powder, have been characterized . Its chemical properties, including reactivity and stability, would be influenced by its functional groups and molecular structure. The compound's ability to induce cutaneous erythema suggests that it interacts with biological systems, possibly through mechanisms involving nitric oxide, sensory nerves, and prostaglandin-mediated pathways . The detection of methyl nicotinate as a biomarker for tuberculosis using voltammetric methods on a cobalt nanoparticle-dispersed reduced graphene oxide-based carbon film highlights its electrochemical properties and potential for use in biosensing applications .
Aplicaciones Científicas De Investigación
Application in Pain Relief Sprays
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Methyl nicotinate is used in pain relief sprays along with other active ingredients like methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate . It enhances the topical penetration of these active ingredients and plays an effective role in relieving pain and aches in joints, tendons, and muscles .
- Methods of Application : The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was used for the simultaneous assessment of these ingredients in the pharmaceutical formulation . The limits of detection of MN were found to be 0.0144 μg/mL .
- Results or Outcomes : The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients . This data demonstrates the sensitivity, accuracy, and precision of the developed method .
Application in Skin Care Products
- Scientific Field : Dermatology and Cosmetology .
- Summary of the Application : Methyl nicotinate is used in skin care products to control skin aging and pigmentation . It restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
- Methods of Application : Topical treatment of nicotinamide, alone or in combination with other active ingredients, is used .
- Results or Outcomes : The treatment reduces the progression of skin aging and hyperpigmentation in clinical trials . It is well tolerated by the skin .
Application in Tuberculosis Diagnosis
- Scientific Field : Biomedical Engineering .
- Summary of the Application : Methyl nicotinate (MN) is used for the early stage diagnosis of Tuberculosis (TB) . The design and fabrication of the sensor was done using silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles-based nanocomposite .
- Methods of Application : The sensor was characterized using various tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), energy dispersive X-ray spectroscopy (EDX), Energy Dispersive X-Ray Analyzer (EDA) and X-ray diffraction (XRD) .
- Results or Outcomes : With a very precise limit of detection (LOD) (10 ppb), the sensor response was observed to be 1.02 . The fabricated TiO2/SiNWs sensor demonstrates good accuracy and reproducibility along with very fast response and recovery time, i.e., 20sec and 30sec, respectively .
Application as a Rubefacient
- Scientific Field : Pharmacology .
- Summary of the Application : Methyl nicotinate is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .
- Methods of Application : It is applied topically .
- Results or Outcomes : The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Application in Nicotinamide Metabolism
- Scientific Field : Biochemistry .
- Summary of the Application : Methyl nicotinate is involved in the metabolism of nicotinamide . Nicotinamide is metabolized to 1-methylnicotinamide by nicotinamide N-methyltransferase, which uses S-adenosyl methionine as a methyl group donor . 1-Methylnicotinamide is further oxidized to 1-methyl-2-pyridone-5 .
- Methods of Application : The metabolic pathway involves enzymatic reactions .
- Results or Outcomes : This metabolic pathway is important for the regulation of cellular processes .
Application in Sensor Fabrication
- Scientific Field : Nanotechnology .
- Summary of the Application : Methyl nicotinate is used for the fabrication of a sensor using a TiO2/SiNWs nanocomposite-based sensing platform . The sensor is used for ultrafast trace-level detection of methyl nicotinate .
- Methods of Application : The sensor was characterized using various tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), energy dispersive X-ray spectroscopy (EDX), Energy Dispersive X-Ray Analyzer (EDA) and X-ray diffraction (XRD) .
- Results or Outcomes : With a very precise limit of detection (LOD) (10 ppb), the sensor response was observed to be 1.02 . The fabricated TiO2/SiNWs sensor demonstrates good accuracy and reproducibility along with very fast response and recovery time, i.e., 20sec and 30sec, respectively .
Propiedades
IUPAC Name |
methyl 1-oxidopyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKAFFMAQAFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl nicotinate 1-oxide | |
CAS RN |
15905-18-7 | |
| Record name | 3-Pyridinecarboxylic acid, methyl ester, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl nicotinate 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

